molecular formula C8H10BrClN2 B1519795 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride CAS No. 1159010-96-4

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

Cat. No. B1519795
CAS RN: 1159010-96-4
M. Wt: 249.53 g/mol
InChI Key: UYPMMDKARAQFRH-UHFFFAOYSA-N
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Description

“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a chemical compound with the InChI code 1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H . It is typically in solid form .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” can be represented by the SMILES string BrC1=CN=C(CCNC2)C2=C1.Cl . The molecular weight of the dihydrochloride version of this compound is 286 .


Physical And Chemical Properties Analysis

“3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride” is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: has been studied for its potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing functionalized 1,6-naphthyridines to explore their anticancer properties . These studies include examining the structure-activity relationship (SAR) and molecular modeling to understand how the compound affects different cancer cell lines.

Anti-HIV Properties

This compound also shows promise in the treatment of HIV. Its pharmacological activity includes the potential to inhibit the replication of the HIV virus. The research in this area aims to develop new therapeutic agents that can offer better efficacy and lower toxicity compared to existing treatments .

Antimicrobial Applications

The antimicrobial properties of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride are significant for developing new antibiotics. It has been shown to have activity against a range of microbial pathogens, which is crucial in the face of rising antibiotic resistance .

Analgesic Uses

As an analgesic, this compound could potentially be used to develop new pain-relief medications. Its ability to modulate pain receptors may lead to effective treatments for chronic pain conditions without the side effects associated with current analgesics .

Anti-inflammatory Effects

The anti-inflammatory effects of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride make it a candidate for treating inflammatory diseases. By reducing inflammation, it could help manage conditions like arthritis and other autoimmune disorders .

Antioxidant Properties

Lastly, the antioxidant properties of this compound suggest it could be used to combat oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Antioxidants can neutralize free radicals, potentially slowing the progression of these diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPMMDKARAQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656841
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

CAS RN

1159010-96-4
Record name 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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